molecular formula C12H8BrN3 B8290790 6-bromo-4-(1H-pyrazol-4-yl)quinoline

6-bromo-4-(1H-pyrazol-4-yl)quinoline

Cat. No. B8290790
M. Wt: 274.12 g/mol
InChI Key: IAJSPWZHXXANIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08633187B2

Procedure details

A mixture of 6-bromo-4-iodoquinoline (1.37 g, 4 mmol) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (852 mg, 4 mmol), dichloro-[1,1′bis(diphenylphosphino) ferrocene]palladium (II) dichloromethane adduct (162 mg, 0.2 mmol), 2 M potassium carbonate (6 mL), in dioxane (25 mL) was heated at 100° C. for 1.5 h and cooled to room temperature. The dioxane and water were separated and the dioxane evaporated to get the crude product which was purified on silica gel eluting with ethyl acetate/methanol, 0-3% methanol. A yield of the title compound (340 mg, 34%) was obtained. MS (ES)+ m/e 275 [M+H]+.
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
852 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
dichloro-[1,1′bis(diphenylphosphino) ferrocene]palladium (II) dichloromethane adduct
Quantity
162 mg
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
34%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2I.CC1(C)C(C)(C)OB([C:21]2[CH:22]=[N:23][NH:24][CH:25]=2)O1.C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C(Cl)Cl.Cl[Pd]Cl.[Fe]>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2[C:21]1[CH:22]=[N:23][NH:24][CH:25]=1 |f:2.3.4,6.7.8.9.10,^1:43,44,45,46,47,61,62,63,64,65|

Inputs

Step One
Name
Quantity
1.37 g
Type
reactant
Smiles
BrC=1C=C2C(=CC=NC2=CC1)I
Name
Quantity
852 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=NNC1)C
Name
Quantity
6 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
dichloro-[1,1′bis(diphenylphosphino) ferrocene]palladium (II) dichloromethane adduct
Quantity
162 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dioxane and water were separated
CUSTOM
Type
CUSTOM
Details
the dioxane evaporated
CUSTOM
Type
CUSTOM
Details
to get the crude product which
CUSTOM
Type
CUSTOM
Details
was purified on silica gel eluting with ethyl acetate/methanol, 0-3% methanol

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=CC=NC2=CC1)C=1C=NNC1
Measurements
Type Value Analysis
AMOUNT: MASS 340 mg
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.